![molecular formula C6H3ClN4O2 B13540626 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 2-position of the pyrazolo[1,5-a]pyrimidine ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as the starting material.
Substitution Reaction: The starting material undergoes a substitution reaction with pyrrolidine or morpholine to obtain an intermediate compound.
Reduction Reaction: The intermediate compound is then subjected to a reduction reaction to yield another intermediate.
Acylation: The final step involves acylation with phenyl chloroformate to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate solvents, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or alkoxides.
Reduction Reactions: The nitro group at the 2-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst (Pd/C).
Acylation Reactions: The compound can undergo acylation reactions to form amides or esters
Common Reagents and Conditions:
Substitution Reactions: Pyrrolidine, morpholine, and other nucleophiles.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Acylation Reactions: Phenyl chloroformate, acyl chlorides
Major Products Formed:
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines.
Reduction Products: Amino derivatives of pyrazolo[1,5-a]pyrimidine.
Acylation Products: Amides and esters of pyrazolo[1,5-a]pyrimidine
科学的研究の応用
Chemistry: 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown significant biological activities, including antitumor properties. It is used in the design and synthesis of novel anticancer agents. Studies have demonstrated its ability to inhibit the growth of cancer cell lines, making it a promising candidate for further drug development .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their efficacy in treating various diseases, including cancer and inflammatory conditions .
Industry: The compound is utilized in the development of fluorescent probes and sensors. Its unique photophysical properties make it suitable for applications in bioimaging and chemical sensing .
作用機序
The mechanism of action of 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to protein receptors and enzymes, modulating their activity. For instance, it has been shown to inhibit tyrosine kinase activity, which plays a crucial role in cell signaling pathways involved in cancer progression. By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
- 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
- 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
- 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Comparison: 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced antitumor properties and greater potential for use in fluorescent probes. Its unique structural features make it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C6H3ClN4O2 |
|---|---|
分子量 |
198.57 g/mol |
IUPAC名 |
5-chloro-2-nitropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-1-2-10-5(8-4)3-6(9-10)11(12)13/h1-3H |
InChIキー |
VFPVYCBFQXUZNA-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CC(=N2)[N+](=O)[O-])N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



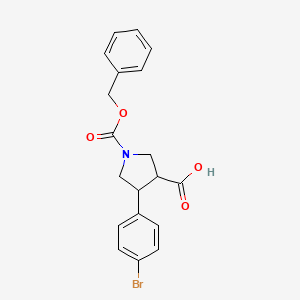
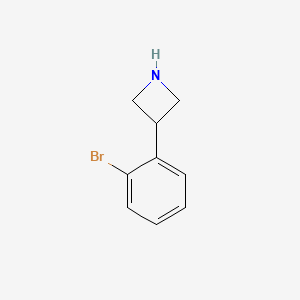
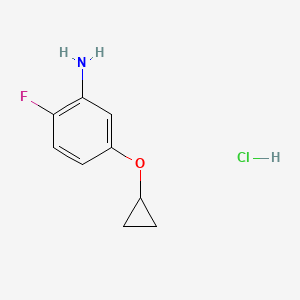

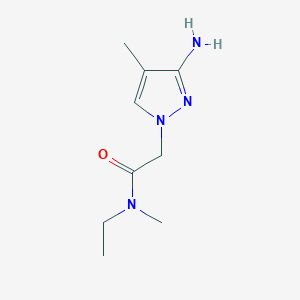
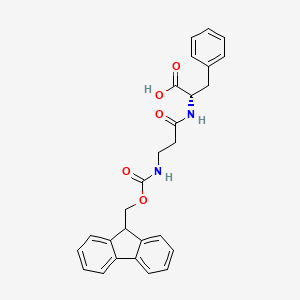
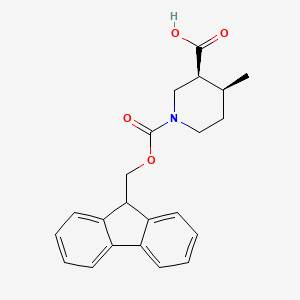

![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
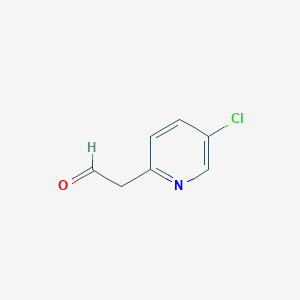
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)

